N-(cyclohexylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-(cyclohexylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex thiazole-based acetamide derivative. Its core structure comprises a thiazole ring substituted with a thioether-linked 4-methoxyphenyl-2-oxoethyl group and an acetamide side chain bearing a cyclohexylmethyl moiety.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-26-18-9-7-16(8-10-18)19(24)14-28-21-23-17(13-27-21)11-20(25)22-12-15-5-3-2-4-6-15/h7-10,13,15H,2-6,11-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOMZLUEDFGCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclohexylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets, particularly in the context of medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a methoxyphenyl group, and an acetamide moiety, which may contribute to its biological activity. The presence of sulfur in the thiazole ring can enhance its reactivity and interaction with biological molecules.
Research indicates that compounds similar to this compound may interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. Compounds with similar structures have been shown to bind to GPCRs, influencing pathways related to pain, inflammation, and metabolic regulation .
- Enzyme Inhibition : The thiazole moiety may facilitate interaction with enzymes involved in metabolic processes or signal transduction pathways. For instance, thiazole derivatives have been explored for their inhibitory effects on kinases and other enzymes critical in cancer progression .
- Antioxidant Activity : Some studies suggest that compounds containing methoxy groups exhibit antioxidant properties, potentially protecting cells from oxidative stress .
In Vitro Studies
Table 1: In Vitro Biological Activities of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Thiazole Derivative A | GPCRs | Antagonist | |
| Methoxyphenyl Compound B | Kinase Inhibition | Moderate | |
| Acetamide Compound C | Antioxidant | High |
In vitro assays have demonstrated that compounds structurally related to this compound exhibit varying degrees of activity against specific biological targets. For example, certain thiazole derivatives have shown promising results as GPCR antagonists, which could be relevant for developing treatments for conditions like hypertension or diabetes.
Therapeutic Potential
The diverse biological activities associated with this compound suggest its potential as a lead compound for various therapeutic applications:
- Anti-inflammatory Agents : Given its potential interactions with inflammatory pathways, this compound could be developed into a treatment for chronic inflammatory diseases.
- Anticancer Therapeutics : The ability to inhibit key enzymes involved in tumor growth positions this compound as a candidate for further exploration in cancer therapy.
- Neurological Disorders : Its possible effects on GPCRs could make it relevant for conditions like schizophrenia or depression, where neurotransmitter systems are disrupted .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives containing thiazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, a study on thiazole derivatives demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure can enhance efficacy against resistant strains .
Case Study: Synthesis and Evaluation
- Synthesis Methodology : The compound was synthesized using standard organic synthesis techniques involving thiazole and acetamide derivatives.
- Evaluation : In vitro tests showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of established antibiotics, indicating superior efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that thiazole-containing compounds can inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MCF7. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression, making it a candidate for further development in cancer therapy .
Case Study: Biological Evaluation
- In Vitro Testing : Compounds were evaluated using the Sulforhodamine B assay, revealing several derivatives with IC50 values indicating potent anticancer activity.
- Molecular Docking Studies : These studies provided insights into the binding interactions between the compound and target proteins involved in cancer cell survival, supporting its potential as a therapeutic agent .
Acetylcholinesterase Inhibition
Another significant application of N-(cyclohexylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is its role as an acetylcholinesterase inhibitor. This property is particularly relevant for conditions like Alzheimer's disease, where acetylcholine levels are critically low.
Research Findings
- Inhibitory Activity : Compounds derived from thiazole structures have shown strong inhibitory effects on acetylcholinesterase, with some exhibiting IC50 values as low as 2.7 µM .
- Potential Therapeutic Use : Given their ability to inhibit acetylcholinesterase effectively, these compounds may be developed into treatments aimed at enhancing cognitive function in Alzheimer's patients.
Data Summary and Comparison Table
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Key Differences :
- The thioether linkage in the target compound differs from the thiocarbonyl or sulfanyl groups in analogs like Compound 5 (), which may alter metabolic stability .
Physicochemical Properties
Observations :
- Higher yields (e.g., 90% for Compound 9) are associated with electron-withdrawing substituents (e.g., 4-chlorobenzylidene), which stabilize intermediates during synthesis .
- Bioactivity correlates with specific substituents: Nitrofuryl groups (Compound 12) may enhance antifungal activity, while benzothiazole moieties (Compound 3d) improve antitumor efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(cyclohexylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .
- Step 2 : Introduce the cyclohexylmethyl group via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane) .
- Step 3 : Optimize solvent (e.g., glacial acetic acid for reflux) and temperature (e.g., 50–80°C) to maximize yield (70–80%) and minimize side products .
- Key Variables : Solvent polarity, catalyst loading, and stoichiometry of thiol-containing intermediates.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Workflow :
- IR Spectroscopy : Confirm NH (3280–3320 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=S (680–720 cm⁻¹) stretches .
- NMR : Use ¹H NMR to resolve cyclohexylmethyl protons (δ 1.2–1.8 ppm, multiplet) and thiazole protons (δ 6.8–7.5 ppm). ¹³C NMR should show acetamide carbonyl at δ 170–175 ppm .
- X-ray Crystallography : Resolve dihedral angles between thiazole and cyclohexylmethyl groups (e.g., 61.8° in analogous structures) to confirm stereochemistry .
Advanced Research Questions
Q. What is the compound’s mechanism of action as a GluN1/GluN2A NMDAR antagonist, and how does its structure influence binding affinity?
- Pharmacological Insights :
- The thioacetamide moiety and cyclohexylmethyl group enable non-competitive, glycine-dependent antagonism by occupying hydrophobic pockets in the NMDAR transmembrane domain .
- SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance binding (IC₅₀ reduction by ~30%) .
- Experimental Design :
- Use patch-clamp electrophysiology in HEK293 cells expressing GluN1/GluN2A receptors to measure current inhibition.
Q. How can molecular docking studies predict binding modes and guide structural optimization?
- Computational Protocol :
- Step 1 : Prepare the protein-ligand complex using Glide XP scoring (Schrödinger) with hydrophobic enclosure parameters .
- Step 2 : Validate docking poses against mutagenesis data (e.g., GluN2A L550A mutation reduces binding by 60%) .
- Step 3 : Prioritize derivatives with lower predicted ΔG (e.g., < −9 kcal/mol) for synthesis .
Q. How should researchers address discrepancies in biological activity data across studies?
- Data Contradiction Analysis :
- Potential Causes : Variations in assay conditions (e.g., Mg²⁺ concentration in NMDAR assays) or impurities in synthesized batches .
- Resolution :
- Repeat assays with standardized protocols (e.g., 1 mM Mg²⁺ in extracellular solution).
- Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>98%) .
Methodological Challenges
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Formulation Approaches :
- Salt Formation : Use hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS).
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve brain penetration (20% bioavailability in rodent models) .
Q. How can structure-activity relationship (SAR) studies be designed to balance potency and metabolic stability?
- SAR Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
